molecular formula C12H22N2O5S B13987548 1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate CAS No. 681808-45-7

1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate

Cat. No.: B13987548
CAS No.: 681808-45-7
M. Wt: 306.38 g/mol
InChI Key: SOSYHLBYPBLEDX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate involves multiple steps. One possible method includes the reaction of propylamine with methyl 3-chloropropyl carbonate, which is derived from 1,1-dimethylethyl alcohol and methyl 3-chloropropyl carbonate . The reaction is carried out in the presence of sodium hydroxide to yield the desired product . Industrial production methods may involve similar multi-step reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can occur through covalent or non-covalent interactions, depending on the enzyme and the specific functional groups present in the compound . The pathways involved in its mechanism of action include enzyme inhibition and disruption of protein-protein interactions.

Comparison with Similar Compounds

1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.

Properties

CAS No.

681808-45-7

Molecular Formula

C12H22N2O5S

Molecular Weight

306.38 g/mol

IUPAC Name

tert-butyl N-[1-(propylcarbamoyl)cyclopropyl]sulfonylcarbamate

InChI

InChI=1S/C12H22N2O5S/c1-5-8-13-9(15)12(6-7-12)20(17,18)14-10(16)19-11(2,3)4/h5-8H2,1-4H3,(H,13,15)(H,14,16)

InChI Key

SOSYHLBYPBLEDX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1(CC1)S(=O)(=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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